D-Tyrosine-d7

Biofilm Antimicrobial Tolerance Microbiology

Accurate LC-MS quantification of D-tyrosine in complex biological matrices demands an internal standard that matches analyte stereochemistry and resists metabolic dilution. D-4-Hydroxyphenyl-D4-alanine-2,3,3-D3 (D-Tyrosine-d7) solves this by combining D-enantiomeric specificity with non-exchangeable aromatic deuteration, ensuring a stable +7 Da mass shift across sample workflows. • Eliminates stereoisomer-specific matrix effects that confound generic L-Tyrosine-d7 standards. • 98 atom % D isotopic enrichment and 99% enantiomeric purity guarantee reliable spike-in quantification. • Ambient shipping stability reduces supply chain complexity.

Molecular Formula C9H11NO3
Molecular Weight 188.23 g/mol
Cat. No. B12316010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Tyrosine-d7
Molecular FormulaC9H11NO3
Molecular Weight188.23 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC(C(=O)O)N)O
InChIInChI=1S/C9H11NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)/t8-/m1/s1/i1D,2D,3D,4D,5D2,8D
InChIKeyOUYCCCASQSFEME-PENPODLISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 0.05 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-Tyrosine-d7: Site-Specific Deuterated Tracer


D-4-Hydroxyphenyl-D4-alanine-2,3,3-D3 (also designated D-Tyrosine-d7) is a stable, heavy isotope-labeled analog of the D-enantiomer of the non-proteinogenic aromatic amino acid tyrosine. It possesses a precisely defined deuteration pattern: four deuterium atoms are incorporated into the 2,3,5,6-positions of the phenolic ring, and an additional three deuterium atoms are located at the α- and β-positions of the alanine side chain . With a molecular formula of C9H4D7NO3, a molecular weight of 188.23 g/mol, and a defined enantiomeric purity of 99%, this compound serves as a high-fidelity stable isotope-labeled internal standard (SIL-IS) . Its utility is rooted in the biological properties of its unlabeled scaffold, D-tyrosine, which is recognized for its capacity to inhibit tyrosinase activity, thereby negatively regulating melanin synthesis, and for its ability to inhibit biofilm formation without suppressing bacterial growth .

Why D-Tyrosine-d7 Cannot Be Substituted


Generic L-tyrosine and its deuterated isotopologues (e.g., L-Tyrosine-d7) are metabolically active in all eukaryotic systems and serve as direct precursors for catecholamine neurotransmitters, making them unsuitable for studies requiring a metabolically inert tracer or for differentiating between host and microbial metabolism . Conversely, the D-enantiomeric configuration of D-4-Hydroxyphenyl-D4-alanine-2,3,3-D3 dictates a fundamentally divergent metabolic fate, as D-amino acids are largely excluded from mammalian protein synthesis and are instead processed via distinct pathways involving D-amino acid oxidase (DAO) or bacterial racemases . Furthermore, while both L-Tyrosine-d7 and D-Tyrosine-d7 carry the same nominal deuterium mass (+7 Da), their stereochemistry dictates which biological compartment they trace. The site-specific deuteration of this D-isomer—specifically the labeling of the aromatic ring—provides a diagnostic mass signature that is preserved during key transformations (e.g., tyrosinase-mediated hydroxylation), unlike generic L-isotopologues which may suffer from rapid metabolic dilution or conversion into unlabeled neurotransmitter pools, thereby confounding quantitative LC-MS/MS workflows [1][2].

Scientific Evidence for D-Tyrosine-d7


D-Enantiomer Biofilm Dispersal Activity

Unlike the L-enantiomer of tyrosine which is actively metabolized for protein synthesis, D-Tyrosine exhibits a unique, stereospecific biological activity by triggering the self-dispersal of established bacterial biofilms without exerting any inhibitory effect on planktonic bacterial growth . The deuterated analog, D-4-Hydroxyphenyl-D4-alanine-2,3,3-D3, retains this enantiomer-specific functionality, making it a critical tool for tracing the fate of D-tyrosine in complex microbial communities without interference from host-derived L-tyrosine metabolism .

Biofilm Antimicrobial Tolerance Microbiology

Stable Ring-Deuterium Label for Tyrosinase Studies

The specific placement of four deuterium atoms on the phenolic ring (2,3,5,6-positions) creates a distinct mass shift (+4 Da) that is retained during aromatic hydroxylation reactions (e.g., conversion to DOPA) [1]. This allows for the precise tracking of substrate-to-product conversion via LC-MS without the mass dilution observed with side-chain-only labels . In contrast, isotopomers labeled only on the aliphatic chain (e.g., D-Tyrosine-α,β,β-d3) lose their distinct mass signature if the reaction involves decarboxylation or transamination .

Enzyme Mechanism Kinetic Isotope Effect Hydroxylation

Certified Purity for Quantitative Reproducibility

Procurement specifications for D-4-Hydroxyphenyl-D4-alanine-2,3,3-D3 include a guaranteed enantiomeric purity of 99% and an isotopic enrichment of 98 atom % D . This contrasts sharply with many generic, non-certified amino acid standards where enantiomeric purity is either unspecified or >95%, leading to potential cross-contamination (e.g., L-isomer in a D-isomer sample) that can introduce significant quantitative error in enzymatic studies or mis-assign metabolic flux in tracer experiments .

Analytical Chemistry Quality Control LC-MS/MS

Non-Exchangeable Aromatic Deuterium Label

The deuterium atoms incorporated into the aromatic ring (C-D bonds at positions 2,3,5,6) are covalently bound to sp2-hybridized carbons, rendering them highly resistant to hydrogen-deuterium exchange (HDX) under standard physiological pH (7.4) and temperature (37°C) . This is a key differentiating factor from isotopomers labeled on exchangeable amine (N-D) or carboxyl (O-D) protons, which rapidly back-exchange in aqueous biological media, leading to a variable and unreliable mass shift [1]. The compound D-4-Hydroxyphenyl-D4-alanine-2,3,3-D3, by virtue of its carbon-bound deuterium, provides a stable, non-exchangeable +7 Da mass increment throughout sample preparation and LC-MS analysis .

Isotopic Stability Metabolic Tracing In Vivo Imaging

D-Tyrosine-d7 Applications


D-Amino Acid Tracing in Gut Microbiome

The combination of D-enantiomeric specificity and non-exchangeable deuteration makes D-4-Hydroxyphenyl-D4-alanine-2,3,3-D3 an ideal tracer for distinguishing microbial metabolism of D-amino acids from host metabolism of L-amino acids. Its +7 Da mass shift is stable during transit through the gastrointestinal tract and sample processing, enabling accurate LC-MS/MS quantification of D-tyrosine-derived metabolites in fecal water, intestinal contents, and portal blood, without interference from the host's endogenous L-tyrosine pool [1].

Tyrosinase Kinetic Isotope Effect Studies

The aromatic D4-label on the target compound is not subject to metabolic loss during hydroxylation to DOPA. This provides a durable mass signature that is essential for calculating precise kinetic isotope effects (KIEs) in assays with purified enzymes (e.g., tyrosinase or phenylalanine hydroxylase) [2]. By comparing the rate of hydroxylation of D-4-Hydroxyphenyl-D4-alanine-2,3,3-D3 to that of unlabeled D-tyrosine, researchers can quantify the rate-limiting nature of C-H bond cleavage in the enzyme's catalytic cycle, data that is unattainable with unlabeled or side-chain-only labeled substrates .

Quantitative Biofilm Dispersal Assays

In microbiology, the D-enantiomer of tyrosine is known to trigger biofilm dispersal . Using the deuterated analog as a spike-in standard allows for the absolute quantification of D-tyrosine uptake and potential metabolic conversion within the biofilm matrix. This approach can differentiate between passive adsorption of D-tyrosine to the biofilm and its active intracellular metabolism by bacterial D-amino acid transaminases, providing mechanistic insight into the anti-biofilm mode of action [3].

Internal Standard for D-Tyrosine Quantification

For laboratories developing LC-MS/MS methods to quantify D-tyrosine (e.g., as a biomarker of kidney disease or microbial translocation), D-4-Hydroxyphenyl-D4-alanine-2,3,3-D3 serves as the optimal internal standard due to its matched stereochemistry and robust isotopic purity (>98 atom % D, 99% enantiomeric purity) [1]. Unlike a generic L-Tyrosine-d7 standard, its use eliminates the risk of ion suppression or enhancement differences caused by stereoisomer-specific matrix effects, thereby improving the accuracy and reproducibility of D-tyrosine measurements in plasma, urine, or tissue homogenates [3].

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